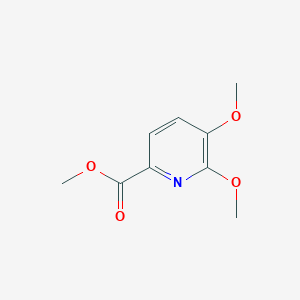
1,3-Difluoro-5-methylsulfonylbenzene
Übersicht
Beschreibung
1,3-Difluoro-5-methylsulfonylbenzene is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 g/mol .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-5-methylsulfonylbenzene is1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 . The compound’s structure includes a benzene ring with two fluorine atoms and one methylsulfonyl group attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Difluoro-5-methylsulfonylbenzene include a molecular weight of 192.19 g/mol . Other specific properties like boiling point, melting point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
- 1,3-Difluoro-5-methylsulfonylbenzene has been employed in nucleophilic substitution reactions. For instance, a study demonstrated the use of difluoro(phenylsulfanyl)methane for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, yielding α-gem-difluoromethylated adducts (Punirun et al., 2014).
Synthesis of Trifluoromethylated Compounds 2. The chemical has been used in the synthesis of trifluoromethylated compounds. A study described the preparation of 1,1,1-Trifluoro-3-phenylsulfonylpropene, a precursor for trifluoromethylated isoxazolidines, which were then transformed into trifluoromethylated syn-3-amino alcohols (Tsuge et al., 1995).
Cycloaddition Reactions 3. In another application, the difluoro(phenylsulfonyl)methyl group was instrumental in facilitating [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines (Ye et al., 2014).
Alcohol Transformations 4. Studies also explored the nucleophilic addition of difluoromethyl phenyl sulfone to aldehydes and the transformation of the resulting alcohols (Stahly, 1989).
Polymer Synthesis and Properties 5. 1,3-Difluoro-5-methylsulfonylbenzene derivatives have been used in the synthesis of polymers like poly(arylene ether)s. A study examined how the alkyl chain length in the polymers affects their glass transition temperatures (Andrejevic et al., 2015).
Eigenschaften
IUPAC Name |
1,3-difluoro-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDSYDQNXTMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674343 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-methylsulfonylbenzene | |
CAS RN |
171421-55-9 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)







